molecular formula C23H28N2O6 B2632162 5-(2,5-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 636990-35-7

5-(2,5-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No. B2632162
CAS RN: 636990-35-7
M. Wt: 428.485
InChI Key: IXMVVMPFGGMFAX-UHFFFAOYSA-N
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Description

5-(2,5-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H28N2O6 and its molecular weight is 428.485. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

The compound and its derivatives have been synthesized for their potential biological activities. Notably, compounds structurally similar to 5-(2,5-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one have been synthesized and evaluated for their antibacterial and analgesic properties. For instance, 5-aryl-4-acyl-3-hydroxy-1-(2,2-dimethoxyethyl)-3-pyrrolin-2-ones were created through the reaction of acylpyruvic acid methyl esters with a mixture of aromatic aldehyde and aminoacetaldehyde dimethylacetal. These structures were confirmed by IR and PMR spectroscopy, and the investigation into their antibacterial and analgesic activity yielded positive results, indicating their potential for further biomedical applications (Gein et al., 2010).

Novel Triazafulvalene System

A study involving the synthesis of derivatives of a new triazafulvalene system was conducted. The procedure involved [2+2] cycloaddition followed by substitution with aromatic or heteroaromatic amines, leading to the formation of potassium salts. Further processing of these salts resulted in a mixture of isomers with potential applications in various scientific fields due to their novel structural properties (Uršič et al., 2010).

Heterocyclic System Synthesis

The compound's derivatives have been utilized in the synthesis of heterocyclic systems. For example, derivatives have been used as reagents for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocyclic compounds. This indicates the compound's utility in synthesizing complex organic structures with potential medicinal or material applications (Selič et al., 1997).

Molecular Docking Studies

In molecular docking studies, derivatives of the compound have been synthesized and characterized, indicating their potential application in understanding molecular interactions and drug design. For instance, a derivative was synthesized and characterized using various spectroscopic techniques, and molecular docking studies showed significant binding energies, suggesting potential applications in drug development or enzyme inhibition studies (Malathi et al., 2019).

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6/c1-14-7-9-18(31-14)21(26)19-20(16-13-15(29-4)8-10-17(16)30-5)25(23(28)22(19)27)12-6-11-24(2)3/h7-10,13,20,27H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMVVMPFGGMFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=C(C=CC(=C3)OC)OC)CCCN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one

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